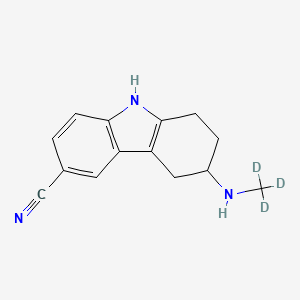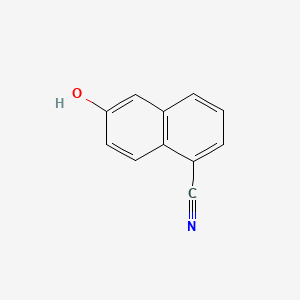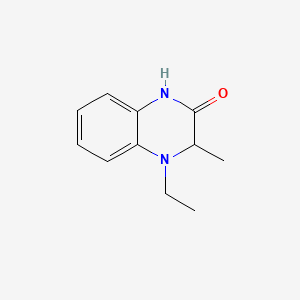
Ractopamine O-methyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ractopamine is a phenol-based TAAR1 agonist and β adrenoreceptor agonist that stimulates β1 and β2 adrenergic receptors . It is used as an animal feed additive to promote leanness and increase food conversion efficiency in farmed animals .
Synthesis Analysis
A novel method for the synthesis of Deoxy ractopamine impurity and o-methyl ractopamine impurity of Ractopamine Hydrochloride has been developed . Both the impurities are process-related impurities and formed during API synthesis .
Molecular Structure Analysis
The molecular formula of Ractopamine O-methyl is C19H25NO3 . The average mass is 315.407 Da and the monoisotopic mass is 315.183441 Da .
Chemical Reactions Analysis
Ractopamine has been used in various studies to understand its chemical reactions. For instance, an ultrasensitive biosensor based on a rolling circle amplification (RCA) platform using a glucometer was developed to determine Ractopamine .
Physical and Chemical Properties Analysis
Ractopamine has a molecular formula of C18H23NO3, an average mass of 301.380 Da, and a monoisotopic mass of 301.167786 Da .
Scientific Research Applications
Mechanism of Action in Lipid Metabolism
Ractopamine O-methyl is investigated for its potential effects on lipid metabolism, particularly in the context of reducing adipose tissue in animals. Studies suggest that its mechanism of action involves a greater inhibition of lipogenesis compared to an increase in lipolysis. This effect is observed in pigs, where this compound supplementation in diets led to reduced lipid deposition in the carcass. The determination of lipolysis and lipogenesis was carried out using various methods, from the quantification of non-esterified fatty acids in the blood to molecular analyses of adipose tissue (Ferreira et al., 2013).
Mechanism of Action
Target of Action
Ractopamine O-methyl, also known as Ractopamine Methyl Ether, primarily targets the Estrogen receptor alpha . This receptor plays a crucial role in mediating the effects of estrogen, a hormone that has significant roles in reproductive and non-reproductive tissues.
Mode of Action
This compound is a β-adrenergic agonist . It serves as a full agonist to murine (mouse or rat) TAAR1, a receptor protein . It is also an agonist to beta-adrenergic receptors . This interaction with its targets initiates a cascade of events that increase protein synthesis, resulting in increased muscle fiber size .
Biochemical Pathways
It is known that the compound’s action on beta-adrenergic receptors can lead to increased protein synthesis and muscle growth
Pharmacokinetics
A study on ractopamine (a similar compound) showed that the four isomers of ractopamine reached peak circulating concentrations (05 to 08 ng/mL) at 168 h after the initial dose . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability.
Result of Action
This compound, like Ractopamine, is known to increase the rate of weight gain, improve feed efficiency, and increase carcass leanness in finishing swine . Its use in finishing swine yields about 3 kg (6.6 lb) of additional lean pork per animal, and improves feed efficiency by 10% .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is used as a feed additive and its effects can be distributed by the blood to the muscle tissues .
Future Directions
The effects of voluntary removal of ractopamine hydrochloride on live performance and carcass characteristics of beef steers have been studied . The consequences of voluntary removal of ractopamine up to 8 days before slaughter were a linear decrease in live BW gain (0.64 kg/d), poorer gain efficiency, and numerically lighter carcass weight .
Biochemical Analysis
Biochemical Properties
Ractopamine O-methyl interacts with various enzymes and proteins. It is known to interact with lipoprotein lipase, an important enzyme that controls the triacylglycerol between the muscle and adipocyte tissue, improves lipid storage, and provides energy or muscle growth .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by boosting locomotor activity, cardiac performance, oxygen consumption, and blood flow rate . It does not affect the cardiac rhythm regularity in zebrafish embryos .
Molecular Mechanism
The mechanism of action of this compound involves its role as a full agonist to murine (mouse or rat) TAAR1, a receptor protein . It is also an agonist to beta-adrenergic receptors . This leads to an increase in protein synthesis, resulting in increased muscle fiber size .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the consequences of voluntary removal of this compound up to 8 days before slaughter were a linear decrease in live body weight gain, poorer gain efficiency, and numerically lighter carcass weight .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Zebrafish larvae subjected to waterborne this compound exposure at 0.1, 1, 2, 4, or 8 ppm for 24 hours showed significant boosts in locomotor activity, cardiac performance, oxygen consumption, and blood flow rate .
Transport and Distribution
This compound is distributed by the blood to the muscle tissues when used as a food additive .
Properties
IUPAC Name |
4-[3-[[2-(4-hydroxyphenyl)-2-methoxyethyl]amino]butyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-14(3-4-15-5-9-17(21)10-6-15)20-13-19(23-2)16-7-11-18(22)12-8-16/h5-12,14,19-22H,3-4,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHOYLOAYAAPCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329610-95-8 |
Source


|
| Record name | Ractopamine O-methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329610958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RACTOPAMINE O-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2PCQ8KRYS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2H-Azeto[1,2-a]cyclopenta[c]pyrrole](/img/structure/B588739.png)
![4-Ethoxy-1H-imidazo[2,1-b]purine](/img/structure/B588745.png)

![Isoxazolo[4,3-G]indolizine](/img/structure/B588748.png)
